N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Mechanism of Action
Target of action
The compound “N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide” belongs to a class of compounds that contain a pyrrolidine ring . Compounds with a pyrrolidine ring are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The mode of action of “this compound” would depend on its specific target. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a specific biochemical product .
Biochemical pathways
The affected pathways would also depend on the specific target of “this compound”. If it targets an enzyme involved in a specific biochemical pathway, it could affect the overall functioning of that pathway .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “this compound” would be influenced by factors such as its chemical structure, solubility, and stability .
Result of action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biochemical pathways it affects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "this compound" .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxan-4-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce primary or secondary amines .
Scientific Research Applications
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s ability to interact with biological targets makes it a valuable tool in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include its use as an inhibitor of specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as N-(2,2,2-trichloro-1-(pyridin-2-ylsulfanyl)ethyl)-benzamide and N-(1-(benzoxazol-2-ylsulfanyl)-2,2,2-trichloro-ethyl)-4-methoxy-benzamide .
Uniqueness
What sets N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxan-4-ylsulfanyl group, in particular, provides unique opportunities for further chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S2/c21-18(19-9-14-25-16-7-12-24-13-8-16)15-3-5-17(6-4-15)26(22,23)20-10-1-2-11-20/h3-6,16H,1-2,7-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMZZBXJMZUDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCSC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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